Lurasidone-d8 Sulfoxide is a deuterated derivative of lurasidone, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar depression. The compound has the molecular formula and a molecular weight of approximately 516.725 g/mol. It features a unique structure that includes a benzisothiazole moiety and an isoindole-1,3-dione ring, which contribute to its pharmacological properties. The presence of deuterium (D) isotopes enhances its stability and makes it useful as an internal standard in analytical chemistry, particularly in mass spectrometry applications for quantifying lurasidone levels in biological samples .
Lurasidone-d8 Sulfoxide can undergo various chemical transformations, primarily involving oxidation and reduction reactions. Notably, lurasidone itself is susceptible to oxidative processes that can lead to the formation of sulfoxides and sulfones. The sulfoxide derivative is formed through the oxidation of the sulfur atom in the benzisothiazole ring under specific conditions, such as exposure to oxidizing agents like hydrogen peroxide . Additionally, the compound's stability under alkaline conditions is a critical factor in its chemical behavior, as it is prone to hydrolysis, particularly in the presence of strong bases .
Lurasidone-d8 Sulfoxide retains biological activity similar to that of its parent compound, lurasidone. Lurasidone functions primarily as an antagonist at dopamine D2 receptors and serotonin receptor subtypes including 5-HT2A, 5-HT1A, and 5-HT7. These interactions are crucial for its therapeutic effects in alleviating symptoms of schizophrenia and mood disorders . In preclinical studies, lurasidone has demonstrated efficacy in reversing cognitive impairments induced by NMDA receptor antagonists, indicating its potential for enhancing cognitive function . Furthermore, it exhibits antidepressant-like effects in various animal models .
The synthesis of Lurasidone-d8 Sulfoxide typically involves several steps starting from lurasidone itself. Key methods include:
Lurasidone-d8 Sulfoxide serves several important applications:
Interaction studies involving Lurasidone-d8 Sulfoxide focus on its metabolic pathways and interactions with various enzymes. Lurasidone is primarily metabolized by cytochrome P450 enzymes, specifically CYP3A4, which plays a significant role in its pharmacokinetics. Understanding these interactions helps elucidate potential drug-drug interactions that could affect therapeutic efficacy or toxicity . Furthermore, studies investigating how Lurasidone-d8 Sulfoxide interacts with neurotransmitter receptors can provide insights into its mechanism of action.
Lurasidone-d8 Sulfoxide shares structural similarities with other atypical antipsychotics and their metabolites. Here are some comparable compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Lurasidone | Atypical antipsychotic | Antagonist at D2 and serotonin receptors |
| Aripiprazole | Atypical antipsychotic | Partial agonist at D2 receptors |
| Risperidone | Atypical antipsychotic | Potent antagonist at serotonin receptors |
| Olanzapine | Atypical antipsychotic | Broad receptor binding profile |
| Quetiapine | Atypical antipsychotic | Antagonist at multiple serotonin and dopamine receptors |
Lurasidone-d8 Sulfoxide's uniqueness lies in its deuterated form which enhances analytical precision without altering the pharmacological profile significantly. This feature makes it particularly valuable for research applications where accurate quantification of drug levels is essential.
The synthesis of Lurasidone-d8 Sulfoxide requires careful selection of precursor compounds that will enable efficient deuterium incorporation while maintaining the structural integrity of the target molecule [2]. The molecular formula of Lurasidone-d8 Sulfoxide is C28D8H28N4O3S with a molecular weight of 516.725 g/mol, indicating the replacement of eight hydrogen atoms with deuterium isotopes [2].
The primary precursor for deuterium labeling in Lurasidone-d8 Sulfoxide synthesis is the parent compound lurasidone itself, which serves as the starting material for isotopic modification . The selection process focuses on identifying positions within the lurasidone structure that are amenable to hydrogen-deuterium exchange without compromising the pharmaceutical activity of the compound [9] [10]. The benzisothiazole moiety and the piperazine ring system represent the most favorable sites for deuterium incorporation due to their chemical accessibility and stability under reaction conditions [19].
Advanced deuterium labeling strategies employ deuterium oxide (D2O) as the primary deuterium source due to its cost-effectiveness and environmental compatibility [10] [17]. The selection of D2O over other deuterated reagents provides significant advantages in terms of atom economy and reduces the overall synthetic complexity [12] [15]. Research has demonstrated that N-heterocyclic carbenes can promote reversible hydrogen-deuterium exchange reactions with aldehydes using D2O as the deuterium source, achieving uniformly high levels of deuterium incorporation exceeding 95% [7].
| Precursor Type | Deuterium Source | Incorporation Efficiency | Selectivity |
|---|---|---|---|
| Lurasidone parent compound | D2O | >95% | High |
| Benzisothiazole intermediates | Deuterated solvents | 85-90% | Moderate |
| Piperazine derivatives | D2 gas with catalyst | 90-95% | High |
| Aromatic aldehydes | D2O with NHC catalyst | >95% | Excellent |
The precursor selection strategy also considers the stability of deuterium-carbon bonds, which are approximately six to ten times stronger than carbon-hydrogen bonds [10] [24]. This enhanced bond strength provides metabolic advantages and improved analytical stability for mass spectrometry applications [2] [8]. The selection process prioritizes precursors that allow for late-stage deuterium incorporation, minimizing the risk of deuterium loss during subsequent synthetic transformations [12] [15].
The multi-step synthesis of Lurasidone-d8 Sulfoxide involves a carefully orchestrated sequence of reactions that incorporate deuterium labeling followed by sulfur oxidation [18]. The synthesis typically begins with the preparation of deuterium-labeled lurasidone through hydrogen-deuterium exchange reactions at specific positions within the molecular framework [9] [12].
The initial step involves the selective deuteration of the piperazine ring system using a palladium-catalyzed deuterium exchange protocol [10] [17]. This reaction utilizes palladium on carbon (Pd/C) with aluminum metal in the presence of D2O under controlled temperature conditions ranging from 80-150°C [10] [19]. The reaction proceeds through a chemoselective mechanism that preserves the integrity of other functional groups while achieving high deuterium incorporation at the desired positions [12] [15].
Following successful deuterium incorporation, the oxidation step converts the sulfur atom in the benzisothiazole ring to the corresponding sulfoxide [18] [21]. This transformation employs mild oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid under carefully controlled conditions to prevent over-oxidation to the sulfone [22]. The reaction proceeds through a nucleophilic mechanism where the sulfur atom acts as the nucleophilic center, forming the sulfoxide with retention of stereochemistry [18] [22].
| Synthesis Step | Reagent System | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| Deuterium exchange | Pd/C, Al, D2O | 100-120 | 12-18 | 85-92 |
| Sulfur oxidation | H2O2, acetic acid | 0-25 | 2-6 | 78-85 |
| Purification | Column chromatography | 25 | 3-5 | 90-95 |
| Final isolation | Crystallization | 25 | 24 | 88-93 |
The protocol incorporates flow chemistry principles to enhance reaction control and reproducibility [17]. Flow conditions provide precise temperature control, improved mixing, and enhanced safety compared to traditional batch processes [17]. The continuous flow setup allows for better control of reaction parameters, particularly important for maintaining optimal deuterium incorporation levels throughout the synthesis [31] [32].
Advanced synthetic protocols employ metallaphotoredox cross-coupling reactions to achieve selective deuterium incorporation at specific carbon positions [12]. These reactions utilize thianthrenium salts as alkyl radical precursors, enabling efficient deuterium introduction at alpha positions through a pH-dependent hydrogen isotope exchange process [12]. The methodology demonstrates excellent compatibility with various functional groups and provides high deuterium incorporation levels suitable for pharmaceutical applications [12].
The purification of Lurasidone-d8 Sulfoxide presents unique challenges due to the subtle differences in physical properties between deuterated and non-deuterated compounds [23] [31]. Isotopic enrichment requires specialized chromatographic techniques that can effectively separate isotopologues with minimal mass differences [31] [32].
High-performance liquid chromatography (HPLC) serves as the primary purification method for isotopically labeled pharmaceutical compounds [23] [33]. Normal-phase chromatography emerges as the preferred elution mode due to its superior selectivity for isotopic variants and minimal requirement for aqueous solvents that could promote deuterium exchange [33]. The method utilizes silica-based stationary phases with organic mobile phase systems to achieve baseline separation of deuterated and non-deuterated species [33] [34].
Supercritical fluid chromatography (SFC) offers significant advantages for the purification of deuterated compounds due to its enhanced selectivity and reduced environmental impact [37]. The technique employs carbon dioxide as the primary mobile phase with organic modifiers, providing excellent resolution for isotopically labeled compounds while maintaining sample integrity [37]. SFC conditions prevent deuterium back-exchange that can occur in aqueous HPLC systems, preserving the isotopic purity of the final product [31] [37].
| Purification Method | Stationary Phase | Mobile Phase | Resolution | Recovery (%) |
|---|---|---|---|---|
| Normal-phase HPLC | Silica gel | Hexane/acetone | Excellent | 90-95 |
| Reverse-phase HPLC | C18 | Acetonitrile/water | Good | 85-90 |
| Supercritical fluid chromatography | Phenyl-hexyl | CO2/methanol | Excellent | 92-97 |
| Flash chromatography | Silica gel | Gradient elution | Moderate | 80-85 |
The chromatographic deuterium effect (CDE) represents a significant consideration in purification protocols [31]. Pentafluorophenyl (PFP) columns demonstrate superior performance in reducing CDE through electronic interactions with fluorine that stabilize deuterium-labeled metabolites [31]. This selectivity enhancement enables more efficient separation and purification of deuterated compounds compared to conventional C18 columns [31].
Crystallization techniques provide an additional purification step that enhances isotopic purity through preferential incorporation of deuterated species into crystal lattices [13] [36]. The process exploits isotope-dependent embedding behaviors where heavier isotopes demonstrate preferential incorporation into solid matrices [13]. Systematic crystallization protocols achieve isotopic enrichment factors of 1.2 to 1.3 for heavier isotopes compared to natural abundance distributions [13].
The characterization of synthetic intermediates in Lurasidone-d8 Sulfoxide synthesis requires sophisticated analytical techniques capable of distinguishing isotopic variants and confirming structural integrity [16] [28]. Nuclear magnetic resonance (NMR) spectroscopy serves as the primary characterization tool, with deuterium NMR providing direct evidence of successful isotopic incorporation [16] [28].
Deuterium NMR spectroscopy enables verification of deuteration effectiveness through the observation of characteristic deuterium signals that are absent in proton NMR spectra [16] [28]. The technique utilizes the unique magnetic properties of deuterium (spin = 1) compared to hydrogen (spin = 1/2), resulting in distinctive spectral patterns that confirm isotopic substitution [28]. Deuterium-labeled compounds show strong peaks in deuterium NMR while exhibiting reduced or absent signals in corresponding proton NMR regions [16] [28].
Mass spectrometry provides complementary structural confirmation through accurate mass determination and fragmentation analysis [8] [27]. High-resolution mass spectrometry enables precise determination of isotopic composition and verification of molecular formula accuracy [27] [29]. The technique distinguishes between deuterated and non-deuterated species through characteristic mass shifts corresponding to deuterium incorporation [25] [27].
| Analytical Technique | Detection Parameter | Sensitivity | Isotope Selectivity |
|---|---|---|---|
| Deuterium NMR | Chemical shift (ppm) | High | Excellent |
| Mass spectrometry | Mass-to-charge ratio | Very high | Excellent |
| Infrared spectroscopy | Vibrational frequency (cm⁻¹) | Moderate | Good |
| Isotope ratio mass spectrometry | Isotope ratio | Ultra-high | Excellent |
Isotope ratio mass spectrometry (IRMS) provides ultra-precise measurement of stable isotope content with sensitivity sufficient to detect even minor isotopic fractionation [27]. The technique employs magnetic sector mass spectrometry to achieve high-precision enumeration of isotopic abundance, enabling accurate determination of deuterium incorporation levels [27]. IRMS analysis supports quality control measures by confirming isotopic purity specifications required for pharmaceutical applications [27] [29].
Infrared spectroscopy offers additional structural characterization through detection of characteristic vibrational frequency shifts associated with deuterium substitution [25]. The technique identifies C-D bond stretching frequencies that differ significantly from C-H bonds due to the increased mass of deuterium [14] [25]. Systematic analysis of vibrational spectra provides confirmation of deuterium incorporation sites and estimation of substitution levels [14] [25].
High-Performance Liquid Chromatography has emerged as the primary analytical technique for quantification and verification of Lurasidone-d8 sulfoxide. The method development follows established protocols for pharmaceutical analysis with specific optimizations for deuterated compounds [1] [2] [3] [4].
The chromatographic separation is typically achieved using reversed-phase columns, with C8 or C18 stationary phases providing optimal resolution for the sulfoxide metabolite [1] [2]. The mobile phase composition commonly employs acetonitrile combined with phosphate buffer at pH 3.0 in a ratio of 45:55 volume/volume, ensuring adequate retention and peak shape for the target compound [1] [2] [3] [4]. Flow rates are maintained between 1.0 and 1.2 milliliters per minute, with column temperatures controlled at 40 degrees Celsius to enhance reproducibility [1] [2].
Detection is accomplished through ultraviolet absorption at 230 nanometers, which corresponds to the characteristic absorption wavelength of the benzisothiazole chromophore present in the Lurasidone-d8 sulfoxide structure [1] [3] [5]. The injection volume ranges from 5 to 10 microliters, providing sufficient sensitivity while maintaining column performance [1] [2].
| Method Parameter | Typical Values | Reference Citations |
|---|---|---|
| Mobile Phase Composition | Acetonitrile:Phosphate Buffer (pH 3.0) (45:55 v/v) | [1] [2] [3] [4] |
| Stationary Phase | C8 or C18 reversed phase | [1] [2] |
| Flow Rate (mL/min) | 1.0-1.2 | [1] [2] |
| Column Temperature (°C) | 40 | [1] [2] |
| Detection Wavelength (nm) | 230 | [1] [3] [5] |
| Injection Volume (μL) | 5-10 | [1] [2] |
| Retention Time (min) | 3.3-6.9 | [1] [3] [4] |
| Linear Range (μg/mL) | 0.5-50 | [1] [3] |
| Limit of Detection (μg/mL) | 0.13-0.25 | [1] [3] |
| Limit of Quantification (μg/mL) | 0.43-0.75 | [1] [3] |
| Precision (% RSD) | <2.0 | [1] [3] |
| Accuracy (% Recovery) | 98.5-100.2 | [1] [3] |
The retention time for Lurasidone-d8 sulfoxide typically falls within the range of 3.3 to 6.9 minutes, depending on the specific chromatographic conditions employed [1] [3] [4]. The linear range extends from 0.5 to 50 micrograms per milliliter, accommodating both trace analysis and higher concentration determinations [1] [3].
Method validation demonstrates excellent analytical performance with limits of detection ranging from 0.13 to 0.25 micrograms per milliliter and limits of quantification between 0.43 and 0.75 micrograms per milliliter [1] [3]. Precision values consistently remain below 2.0 percent relative standard deviation, while accuracy measurements show recovery rates between 98.5 and 100.2 percent [1] [3].
Mass spectrometry provides definitive identification and quantification of Lurasidone-d8 sulfoxide through characteristic isotopic patterns and fragmentation behaviors. Electrospray ionization coupled with tandem mass spectrometry represents the gold standard for this analysis [6] [7] [8] [9].
The molecular ion appears at mass-to-charge ratio 517.29 in positive ionization mode, representing the protonated molecular ion [M+H]+ [10] [11]. The isotopic pattern exhibits a distinctive base peak plus 2 mass units pattern, characteristic of sulfur-containing compounds due to the natural abundance of sulfur-34 isotope [12] [13]. This isotopic signature provides unambiguous identification of the sulfoxide functionality within the molecular structure.
| MS Parameter | Typical Values | Reference Citations |
|---|---|---|
| Ionization Mode | ESI-MS/MS Positive | [6] [7] [8] [9] |
| Molecular Ion [M+H]+ (m/z) | 517.29 | [10] [11] |
| Isotopic Peak Pattern | Base peak + 2 Da (sulfur isotope) | [12] [13] |
| Fragmentation Pattern (m/z) | 109, 152, 166, 220, 237, 317 | [6] [9] |
| Collision Energy (eV) | 55 | [8] [9] |
| Limit of Detection (ng/mL) | 0.01-2.0 | [14] [8] |
| Limit of Quantification (ng/mL) | 0.02-5.0 | [14] [8] |
| Matrix Effect (%) | 102-104 | [8] |
| Precision (% RSD) | <8.6 | [8] |
| Accuracy (% Recovery) | 90.3-101.8 | [8] |
Fragmentation patterns reveal specific mass-to-charge ratios at 109, 152, 166, 220, 237, and 317, providing structural confirmation through predictable bond cleavages [6] [9]. The fragments at mass-to-charge ratios 152 and 237 are particularly diagnostic for the oxidized sulfur atom on the isothiazole ring structure, distinguishing the sulfoxide from other metabolites [6]. The collision energy of 55 electron volts provides optimal fragmentation while maintaining adequate precursor ion intensity [8] [9].
Multiple reaction monitoring mode enables highly sensitive quantification with limits of detection ranging from 0.01 to 2.0 nanograms per milliliter and limits of quantification between 0.02 and 5.0 nanograms per milliliter [14] [8]. Matrix effects remain minimal, with values between 102 and 104 percent, indicating negligible interference from biological matrices [8]. Method precision consistently achieves relative standard deviations below 8.6 percent, while accuracy ranges from 90.3 to 101.8 percent recovery [8].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation and purity assessment of Lurasidone-d8 sulfoxide. The technique is particularly valuable for confirming the deuterium labeling pattern and oxidation state of the sulfur atom [15] [16].
Sample preparation involves dissolution in deuterated dimethyl sulfoxide (DMSO-d6) at concentrations between 10 and 50 milligrams per milliliter [16]. The solvent choice is critical due to DMSO-d6's excellent solubility properties and minimal interference with the analyte signals [15] [16]. Spectra are typically acquired at 400 to 600 megahertz using standard pulse sequences at 25 degrees Celsius [15] [16].
| NMR Parameter | Typical Values | Reference Citations |
|---|---|---|
| Solvent | DMSO-d6 | [15] [16] |
| Frequency (MHz) | 400-600 | [15] [16] |
| Temperature (°C) | 25 | [15] [16] |
| Chemical Shift Range (ppm) | 0.5-10.5 | [15] [16] |
| Key Proton Signals | Salt proton (10.31), Aromatic (7.46-8.13), Aliphatic (4.03) | [15] [16] |
| Deuterium Labeling Positions | Piperazine ring positions 2,2,3,3,5,5,6,6 | [17] [18] [19] |
| Purity Assessment | ≥99% deuterated forms | [17] [18] |
| Structural Confirmation | Structure verified by 2D NMR | [15] [16] |
| Sample Concentration (mg/mL) | 10-50 | [16] |
The proton NMR spectrum displays characteristic chemical shifts spanning 0.5 to 10.5 parts per million [15] [16]. Key diagnostic signals include the salt proton at 10.31 parts per million, aromatic protons in the benzisothiazole region from 7.46 to 8.13 parts per million, and aliphatic protons in the isoindole-1,3-dione group at 4.03 parts per million [15] [16]. The deuterium labeling is confirmed by the absence of signals corresponding to the piperazine ring protons at positions 2,2,3,3,5,5,6,6, which are replaced by deuterium atoms [17] [18] [19].
Purity assessment reveals deuterium incorporation of 99 percent or greater, confirming the isotopic labeling efficiency [17] [18]. Two-dimensional NMR experiments, including correlation spectroscopy and heteronuclear multiple quantum coherence, provide definitive structural verification and confirm the connectivity patterns within the molecule [15] [16].
Infrared and ultraviolet-visible spectroscopy complement the primary analytical techniques by providing functional group identification and quantitative analysis capabilities. These methods are particularly useful for routine quality control and initial screening applications [5] [15] [20].
Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 230, 263, and 317 nanometers, corresponding to different chromophoric systems within the molecule [5] [15] [20]. The wavelength at 230 nanometers is associated with the overall conjugated system, while the 317-nanometer absorption specifically corresponds to the benzisothiazole chromophore [5] [15] [20]. Solvent systems typically employ methanol or acetonitrile, providing adequate dissolution and minimal interference [5] [20].
| Spectroscopic Parameter | Typical Values | Reference Citations |
|---|---|---|
| UV-Vis λmax (nm) | 230, 263, 317 | [5] [15] [20] |
| UV-Vis Solvent | Methanol/Acetonitrile | [5] [20] |
| UV-Vis Linear Range (μg/mL) | 10-60 | [5] [20] |
| UV-Vis LOD (μg/mL) | 1.25-2.81 | [5] [20] |
| UV-Vis LOQ (μg/mL) | 3.80-8.43 | [5] [20] |
| IR N-H Stretch (cm⁻¹) | 3437 | [15] |
| IR C=O Stretch (cm⁻¹) | 1688-1762 | [15] |
| IR Salt Overtone (cm⁻¹) | 2262 | [15] |
| IR Solvent/Preparation | KBr pellet/Solution | [15] |
| Spectral Resolution | High resolution confirmed | [15] |
The linear range for ultraviolet-visible quantification extends from 10 to 60 micrograms per milliliter, with limits of detection between 1.25 and 2.81 micrograms per milliliter and limits of quantification ranging from 3.80 to 8.43 micrograms per milliliter [5] [20]. These sensitivity levels support routine analytical applications while maintaining adequate precision for quality control purposes.
Infrared spectroscopy provides functional group identification through characteristic absorption bands. The nitrogen-hydrogen stretch appears at 3437 wavenumbers, confirming the presence of the salt form [15]. The carbonyl stretch region between 1688 and 1762 wavenumbers corresponds to the symmetric and antisymmetric carbonyl vibrations in the isoindole-1,3-dione moiety [15]. A distinctive salt overtone band at 2262 wavenumbers provides additional confirmation of the hydrochloride salt structure [15].
Sample preparation for infrared analysis typically involves potassium bromide pellet formation or solution-based measurements, both providing high-resolution spectra suitable for structural identification [15]. The spectral resolution achieved enables differentiation between closely related compounds and confirms the oxidation state of the sulfur atom through characteristic sulfoxide absorption patterns [15].